Chemical structure and molecular weight of Catharanthine-d3
Chemical structure and molecular weight of Catharanthine-d3
An In-Depth Technical Guide to Catharanthine-d3: Structure, Properties, and Applications
Introduction
In the specialized field of natural product chemistry and pharmaceutical development, precision and accuracy are paramount. The study of complex biosynthetic pathways and the quantitative analysis of potent bioactive compounds demand tools that can provide unambiguous results. Catharanthine, a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, stands as a molecule of significant interest.[1][2] It is a crucial precursor in the biosynthesis of the powerful dimeric anticancer agents, vinblastine and vincristine.[1][3] To rigorously study and quantify this vital precursor, researchers rely on its stable isotope-labeled analogue: Catharanthine-d3.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties of Catharanthine-d3, its chemical structure, and its critical applications as an indispensable tool in modern analytical and metabolic research.
Part 1: Physicochemical Properties and Molecular Structure
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. Catharanthine-d3 is structurally identical to its parent compound, with the critical exception of isotopic labeling on the methyl ester group. This subtle modification is the key to its utility.
Chemical Structure and Isotopic Labeling
Catharanthine possesses a complex, heteropentacyclic bridged structure.[1] The "-d3" designation in Catharanthine-d3 signifies that the three hydrogen atoms of its methyl ester group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.
Expert Insight: The choice of labeling the methyl ester group is a deliberate and strategic one. This position is chemically stable and not prone to hydrogen-deuterium exchange under typical physiological or chromatographic conditions. This stability ensures that the mass difference is maintained throughout experimental procedures, a critical requirement for its use as an internal standard.
Molecular Formula and Weight
The incorporation of three deuterium atoms results in a predictable mass shift, which is fundamental to its detection and differentiation by mass spectrometry.
| Property | Catharanthine (Unlabeled) | Catharanthine-d3 (Labeled) | Data Source(s) |
| Molecular Formula | C21H24N2O2 | C21H21D3N2O2 | [6][9][7][8] |
| Average Molecular Weight | ~336.43 g/mol | ~339.45 g/mol | [2][6][7][8] |
| Monoisotopic Mass | 336.1838 Da | 339.2025 Da | [9][10] |
Physical and Chemical Properties
Proper handling and storage are crucial for maintaining the integrity of this standard.
| Property | Value | Data Source(s) |
| CAS Number | 133146-02-8 | [7][8] |
| Appearance | Brown Solid | [7][8] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol. | [8] |
| Storage Conditions | Store at -20°C for long-term stability. Can be stored at 2-8°C for short periods. | [4][7] |
| Synonyms | (+)-Catharanthine-d3, (+)-3,4-Didehydrocoronaridine-d3, (2α,5β,6α,18β)-3,4-Didehydro-ibogamine-18-carboxylic Acid Methyl-d3 Ester | [7][8] |
Part 2: Applications in Research and Drug Development
The primary value of Catharanthine-d3 lies in its application as a tracer and an internal standard, enabling researchers to achieve high levels of accuracy and confidence in their findings.
Core Application: Internal Standard for Quantitative Analysis
In quantitative mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard.
The Principle of Self-Validation: An ideal internal standard should behave identically to the analyte of interest (the "analyte") during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. Catharanthine-d3 fulfills this perfectly. It co-elutes with unlabeled catharanthine from the LC column and exhibits the same ionization efficiency in the mass spectrometer's source. However, its higher mass allows the instrument to detect it on a separate mass channel. By comparing the signal intensity of the analyte to the known, constant concentration of the SIL-IS, any variations in sample extraction, injection volume, or instrument response can be normalized, leading to highly accurate and precise quantification. This methodology is a self-validating system, as the consistent behavior of the SIL-IS provides confidence in the final quantitative result.
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Preparation of Standards: Prepare a calibration curve by serially diluting a stock solution of unlabeled catharanthine. Spike each standard with a fixed concentration of Catharanthine-d3 stock solution.
-
Sample Extraction: Homogenize a known weight of powdered C. roseus leaf tissue in an appropriate solvent (e.g., 70% ethanol).[11]
-
Internal Standard Spiking: Add a precise, known amount of Catharanthine-d3 stock solution to the plant extract. This step should be done as early as possible to account for analyte loss during subsequent cleanup steps.
-
Sample Cleanup (if necessary): Use Solid Phase Extraction (SPE) or other techniques to remove interfering matrix components. The co-presence of Catharanthine-d3 ensures that any analyte lost during this process is accounted for.
-
LC-MS/MS Analysis: Inject the final sample onto an appropriate LC column (e.g., C18). Develop a Multiple Reaction Monitoring (MRM) method on a tandem mass spectrometer to monitor specific precursor-to-product ion transitions for both catharanthine and Catharanthine-d3.
-
Data Analysis: Calculate the peak area ratio of the analyte to the internal standard for each sample and standard. Plot the ratio against the concentration for the standards to generate a calibration curve. Use this curve to determine the concentration of catharanthine in the unknown samples.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Application: Biosynthetic Pathway Elucidation
Catharanthine-d3 and other labeled precursors are invaluable for tracing metabolic pathways.[12] In the context of C. roseus, understanding how catharanthine and vindoline are dimerized to form anhydrovinblastine is of immense scientific and commercial interest.[3][13]
Expert Insight: By feeding cell cultures or whole plants with labeled precursors, researchers can track the incorporation of the isotopic label into downstream products.[14][15] For instance, feeding a system with Catharanthine-d3 and unlabeled vindoline and then analyzing for anhydrovinblastine-d3 confirms the direct biosynthetic link. The mass shift of +3 Da in the resulting dimer provides unequivocal evidence that the labeled catharanthine was utilized in the enzymatic coupling reaction. This technique has been instrumental in confirming the roles of specific enzymes, like certain peroxidases, in this critical dimerization step.[13]
Caption: Tracing the biosynthesis of anhydrovinblastine using labeled Catharanthine-d3.
Conclusion
Catharanthine-d3 is more than just a deuterated molecule; it is a high-precision tool that empowers researchers to explore the intricate world of alkaloid biosynthesis and perform robust quantitative analysis. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of analytical data, a necessity for regulatory submissions and fundamental research alike. Its use as a metabolic tracer continues to shed light on the complex enzymatic machinery within Catharanthus roseus. For any scientist working with Vinca alkaloids, a comprehensive understanding of Catharanthine-d3 is essential for achieving experimental success and scientific integrity.
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- Ahmad, B., et al. (2018). Structural and functional characterization of the Vindoline biosynthesis pathway enzymes of Catharanthus roseus. Journal of Molecular Modeling, 24(3), 53.
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